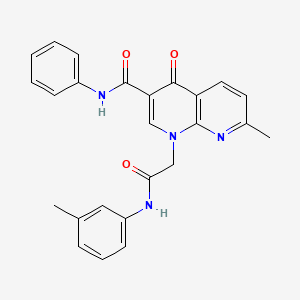
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases. By inhibiting BET proteins, this compound can modulate gene expression and potentially treat diseases associated with BET dysregulation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BET proteins, leading to changes in gene expression and downstream effects on cellular processes. In animal models, this compound has been shown to reduce tumor growth and inflammation, indicating its potential therapeutic applications in cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is its selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. Additionally, the cost and availability of this compound may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for the research and development of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. One area of focus is the identification of biomarkers that can predict patient response to this compound. Another direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the combination of this compound with other therapies may enhance its therapeutic potential in certain diseases.
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selectivity for BET proteins and its ability to modulate gene expression make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide involves several steps, including the preparation of 3-fluoro-4-bromoaniline, the formation of 3-fluoro-4-(morpholin-4-yl)aniline, and the coupling reaction of N-(1-cyanocyclopentyl)chloride with 3-fluoro-4-(morpholin-4-yl)aniline. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-11-13(3-4-15(14)21-7-9-23-10-8-21)16(22)20-17(12-19)5-1-2-6-17/h3-4,11H,1-2,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODKBUDMQROPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
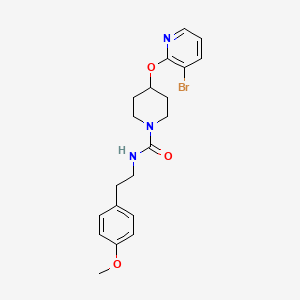
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
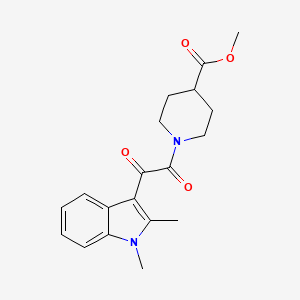
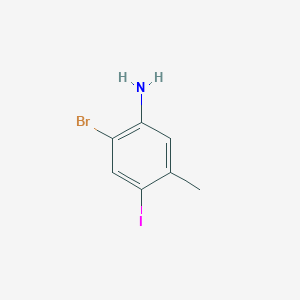
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
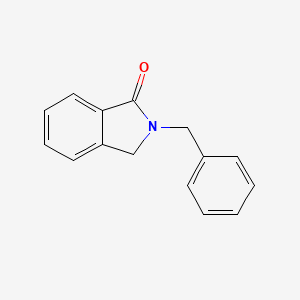
![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)

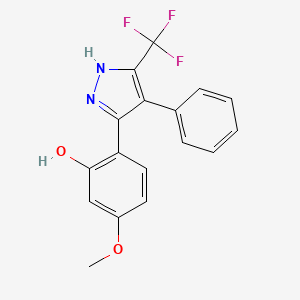

![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
